2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
The compound 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a heterocyclic organic molecule featuring a 1,2,3-triazole core substituted with a pyrrolidine ring bearing a thiophene-2-sulfonyl group. This structure combines a rigid triazole scaffold with a conformationally flexible pyrrolidine moiety and an electron-deficient sulfonyl group, making it a candidate for diverse applications in medicinal chemistry and materials science.
The synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by sulfonylation of the pyrrolidine nitrogen. The thiophene-2-sulfonyl group may enhance metabolic stability and binding affinity to biological targets compared to simpler sulfonamides .
Properties
IUPAC Name |
2-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c16-19(17,11-4-2-8-18-11)14-7-1-3-10(14)9-15-12-5-6-13-15/h2,4-6,8,10H,1,3,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMJVNAFBWQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that both pyrrolidine and 1,2,3-triazole moieties are widely used in medicinal chemistry due to their ability to interact with a variety of enzymes and receptors. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
1,2,3-triazoles are known to mimic the structure and electronic properties of amide bonds, which allows them to interact with biological targets in a similar manner. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage. The exact interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Compounds containing pyrrolidine and 1,2,3-triazole moieties have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability and resistance to metabolic degradation. The pyrrolidine ring is also known to contribute to the best ADME/Tox results for drug candidates.
Result of Action
Compounds containing 1,2,3-triazole and pyrrolidine moieties have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Biological Activity
The compound 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and triazole moieties. The synthetic route often utilizes click chemistry, particularly the azide-alkyne cycloaddition reaction, which is favored for its efficiency and yield.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines. Some key findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 0.43 | Induces apoptosis via ROS generation |
| Compound B | MCF-7 (breast cancer) | 4.76 | Inhibits NF-kB signaling pathway |
| Compound C | A549 (lung cancer) | 1.95 | Thymidylate synthase inhibition |
These compounds typically act through mechanisms such as thymidylate synthase inhibition , leading to disrupted DNA synthesis and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been explored. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results indicate that the compound can effectively inhibit bacterial growth, suggesting its potential as an antimicrobial agent .
Trypanocidal Activity
In studies focusing on trypanocidal activity against Trypanosoma cruzi, the compound demonstrated promising results with IC50 values significantly lower than those of standard treatments. The compound's ability to penetrate cell membranes and reduce parasite load in cardiac spheroids highlights its potential for treating Chagas disease:
| Compound | IC50 (µM) |
|---|---|
| Triazole derivative X | 0.21 |
| Triazole derivative Y | 1.23 |
The mechanism involves disrupting mitochondrial function in the parasites, leading to increased oxidative stress and cell death .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Increased levels of reactive oxygen species (ROS) lead to mitochondrial dysfunction and activation of caspases.
- Inhibition of Key Enzymes : Compounds have been shown to inhibit thymidylate synthase and other critical enzymes involved in nucleic acid synthesis.
- Antimicrobial Action : Disruption of bacterial cell wall integrity and inhibition of protein synthesis.
Case Studies
Several case studies have documented the effects of triazole derivatives in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection was treated with a triazole derivative showing a significant reduction in bacterial load within 48 hours.
- Case Study 2 : In a preclinical model for cancer therapy, administration of the compound led to a marked decrease in tumor size compared to control groups.
Comparison with Similar Compounds
Structural Insights :
- The dihydrochloride salt form improves aqueous solubility, whereas the sulfonyl group in the target compound may enhance protein binding .
Comparison with 18F-Labeled Pyrrolidine Sulfonamide Derivatives
Key Compound : 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine () .
| Property | Target Compound | 18F-Labeled Analog |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₂S₂ | C₁₄H₁₈FN₃O₂S |
| Key Substituents | Thiophene-2-sulfonyl | 2-[18F]Fluorophenylsulfonyl |
| Biological Activity | Not reported | Radiopharmaceutical imaging agent |
| Applications | Research chemical | Positron emission tomography (PET) imaging |
Functional Differences :
- The 18F-labeled analog replaces thiophene with a fluorophenyl group, optimizing it for radioimaging due to fluorine-18’s favorable half-life (109.7 minutes).
- The thiophene-sulfonyl group in the target compound may offer stronger π-π stacking interactions in enzyme binding compared to the fluorophenyl group .
Comparison with 1,2,4-Triazole Derivatives
Key Compound Class : N'-Substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) derivatives () .
| Property | Target Compound (1,2,3-triazole) | 1,2,4-Triazole Derivatives |
|---|---|---|
| Triazole Isomerism | 1,2,3-triazole | 1,2,4-triazole |
| Biological Activity | Not reported | Antimicrobial, antifungal, anticancer |
| Synthetic Methods | CuAAC | Cyclocondensation of thiosemicarbazides |
Pharmacological Implications :
- 1,2,3-Triazoles exhibit stronger hydrogen-bonding capacity due to the proximity of nitrogen atoms, whereas 1,2,4-triazoles are more thermally stable.
- The thiophene-2-sulfonyl group in the target compound may confer unique selectivity for sulfotransferase enzymes compared to thioether-linked 1,2,4-triazoles .
Comparison with Benzotriazole Metabolites
Key Compound : N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-6-methoxy-2H-1,2,3-benzotriazole-5-carboxamide () .
| Property | Target Compound | Benzotriazole Metabolite |
|---|---|---|
| Core Structure | 1,2,3-triazole | Benzotriazole fused with benzene |
| Substituents | Thiophene-2-sulfonyl | Methoxy, allyl-pyrrolidine |
| Metabolic Fate | Not reported | Rapid hepatic glucuronidation (inferred) |
Metabolic Insights :
- The benzotriazole’s fused aromatic system increases metabolic stability but reduces solubility.
- The target compound’s pyrrolidinylmethyl group may enhance membrane permeability compared to the benzotriazole’s bulkier structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
